"2-(4-Hydroxy-4-methylcyclohexyl)acetic acid" CAS number
"2-(4-Hydroxy-4-methylcyclohexyl)acetic acid" CAS number
An In-Depth Technical Guide to 2-(4-Hydroxy-4-methylcyclohexyl)acetic acid
CAS Number: 928063-59-6[]
Introduction
2-(4-Hydroxy-4-methylcyclohexyl)acetic acid is a carboxylic acid derivative featuring a cyclohexane core. This bifunctional molecule, containing both a hydroxyl group and a carboxylic acid moiety, presents it as a valuable building block in medicinal chemistry and materials science. The cyclohexane scaffold provides a three-dimensional structure that is often sought after in drug design to explore chemical space beyond flat aromatic rings. The presence of the tertiary alcohol and the acetic acid side chain allows for a variety of chemical modifications, making it a versatile intermediate for the synthesis of more complex molecules. This guide provides a comprehensive overview of its physicochemical properties, a plausible synthetic route with detailed experimental protocols, and methods for its characterization.
Physicochemical Properties
A summary of the key physicochemical properties of 2-(4-Hydroxy-4-methylcyclohexyl)acetic acid and its close analogs are presented in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.
| Property | Value (Predicted or for Analog) | Source |
| Molecular Formula | C9H16O3 | General Chemical Principles[2] |
| Molecular Weight | 172.22 g/mol | PubChem CID 12698499 (for methyl ester)[3] |
| Appearance | White to off-white solid (Predicted) | N/A |
| Solubility | Soluble in polar organic solvents like methanol, ethanol, and DMSO. Limited solubility in water. | General Chemical Principles |
| CAS Number | 928063-59-6 | BOC Sciences[] |
Synthetic Pathway and Experimental Protocols
The synthesis of 2-(4-Hydroxy-4-methylcyclohexyl)acetic acid can be envisioned through a multi-step process starting from commercially available materials. The following proposed synthesis is based on established chemical transformations and analogies to the synthesis of structurally related compounds.[4][5][6]
Overall Synthetic Workflow
The proposed synthesis involves a Grignard reaction to introduce the methyl and hydroxyl groups, followed by a Wittig or Horner-Wadsworth-Emmons reaction to append the acetic acid side chain, and finally, hydrogenation of the resulting double bond.
Caption: Proposed synthetic workflow for 2-(4-Hydroxy-4-methylcyclohexyl)acetic acid.
Step 1: Synthesis of 4-Hydroxy-4-methylcyclohexanone
This initial step involves the selective mono-addition of a methyl group to 1,4-cyclohexanedione using a Grignard reagent.
Methodology:
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To a solution of 1,4-cyclohexanedione in anhydrous diethyl ether under a nitrogen atmosphere at -78 °C, add a solution of methylmagnesium bromide (1.1 equivalents) dropwise.
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Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.
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Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
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Separate the organic layer, and extract the aqueous layer with diethyl ether.
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diol.
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The crude diol is then subjected to a mild oxidation (e.g., using pyridinium chlorochromate) to selectively oxidize the secondary alcohol to a ketone, affording 4-hydroxy-4-methylcyclohexanone.
Causality: The use of a Grignard reagent is a classic and effective method for the formation of carbon-carbon bonds and the creation of a tertiary alcohol from a ketone. The low temperature helps to control the reactivity and improve the selectivity of the mono-addition.
Step 2: Synthesis of Ethyl 2-(4-hydroxy-4-methylcyclohexylidene)acetate
The ketone is then converted to an α,β-unsaturated ester via a Wittig reaction.
Methodology:
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To a suspension of (carbethoxymethylene)triphenylphosphorane in anhydrous toluene, add a solution of 4-hydroxy-4-methylcyclohexanone in anhydrous toluene.
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Heat the reaction mixture to reflux for 12 hours.
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Cool the mixture to room temperature and remove the solvent under reduced pressure.
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Purify the residue by column chromatography on silica gel to yield ethyl 2-(4-hydroxy-4-methylcyclohexylidene)acetate.
Causality: The Wittig reaction is a reliable method for forming a carbon-carbon double bond from a carbonyl group. The choice of the stabilized ylide favors the formation of the (E)-isomer.
Step 3: Synthesis of Ethyl 2-(4-hydroxy-4-methylcyclohexyl)acetate
The double bond is reduced by catalytic hydrogenation.
Methodology:
-
Dissolve ethyl 2-(4-hydroxy-4-methylcyclohexylidene)acetate in ethanol.
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Add a catalytic amount of 10% palladium on carbon.
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain ethyl 2-(4-hydroxy-4-methylcyclohexyl)acetate.
Causality: Catalytic hydrogenation is a standard and efficient method for the reduction of carbon-carbon double bonds. Palladium on carbon is a common and effective catalyst for this transformation.[6]
Step 4: Synthesis of 2-(4-Hydroxy-4-methylcyclohexyl)acetic acid
The final step is the hydrolysis of the ethyl ester to the carboxylic acid.
Methodology:
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Dissolve ethyl 2-(4-hydroxy-4-methylcyclohexyl)acetate in a mixture of ethanol and water.
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Add an excess of sodium hydroxide and stir the mixture at room temperature for 4 hours or until the reaction is complete.
-
Acidify the reaction mixture to pH 2-3 with dilute hydrochloric acid.
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Extract the product with a suitable organic solvent, such as ethyl acetate.
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Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 2-(4-hydroxy-4-methylcyclohexyl)acetic acid.
Causality: Saponification, or base-catalyzed ester hydrolysis, is a fundamental reaction in organic chemistry to convert esters to carboxylic acids.[4]
Spectroscopic Characterization
The identity and purity of the synthesized 2-(4-Hydroxy-4-methylcyclohexyl)acetic acid would be confirmed using a suite of spectroscopic techniques.
Analytical Techniques Workflow
Caption: Standard analytical workflow for the characterization of a synthesized organic compound.
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show characteristic signals for the methyl group (a singlet), the methylene protons of the acetic acid side chain, the methine protons of the cyclohexane ring, and a broad singlet for the hydroxyl and carboxylic acid protons (which can be exchanged with D₂O).
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display nine distinct signals corresponding to the nine carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the quaternary carbon bearing the hydroxyl and methyl groups, and the various carbons of the cyclohexane ring.
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Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 172.22 g/mol .
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the O-H stretch of the alcohol and the carboxylic acid (a broad band), and the C=O stretch of the carboxylic acid.
Potential Applications
Due to its structure, 2-(4-hydroxy-4-methylcyclohexyl)acetic acid holds potential in several areas of research and development:
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Drug Discovery: The molecule can serve as a scaffold or intermediate in the synthesis of novel therapeutic agents. The cyclohexane ring can act as a rigid core to which various pharmacophores can be attached. For instance, related cyclohexyl acetic acid derivatives have been explored as inhibitors of enzymes like glycerol-3-phosphate acyltransferase.[6]
-
Materials Science: The presence of both a hydroxyl and a carboxylic acid group makes it a potential monomer for the synthesis of polyesters and other polymers with unique properties.
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As a Building Block: In organic synthesis, this compound can be a versatile starting material for the preparation of a wide range of other molecules through reactions at the hydroxyl or carboxylic acid functional groups.
Conclusion
2-(4-Hydroxy-4-methylcyclohexyl)acetic acid is a valuable chemical entity with a confirmed CAS number of 928063-59-6. While detailed experimental data on this specific molecule is sparse in publicly available literature, its synthesis can be reliably planned based on well-established organic chemistry principles and analogous transformations reported for similar structures. The analytical techniques described provide a robust framework for its characterization. Its bifunctional nature makes it an attractive target for further exploration in both pharmaceutical and materials science research.
References
-
PubChem. Methyl 2-(4-hydroxycyclohexyl)acetate. Available from: [Link]
-
PubChem. 2-(4-methylcyclohexylidene)acetic Acid. Available from: [Link]
-
PubChem. (S)-[(S)-2-Amino-3-(4-hydroxy-phenyl)-propionylamino]-cyclohexyl-acetic acid methyl ester. Available from: [Link]
-
U.S. Environmental Protection Agency. Acetic acid, 2-[[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]thio]-, 2-ethylhexyl ester. Available from: [Link]
-
PubChem. 4-Hydroxycyclohexyl acetate. Available from: [Link]
-
Human Metabolome Database. Showing metabocard for trans-4-Hydroxycyclohexylacetic acid (HMDB0000909). Available from: [Link]
-
PrepChem.com. Synthesis of 2-tert-butyl-4-methylcyclohexyl acetate. Available from: [Link]
- Google Patents. US20030013911A1 - Production method of 2-cyclohexyl- 2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof.
- Google Patents. CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate.
-
Design, Synthesis, and Biological Evaluation of Conformationally Constrained Glycerol 3-Phosphate Acyltransferase Inhibitors. PubMed Central. Available from: [Link]
-
Unacademy. Nomenclature of Organic Compounds. Available from: [Link]
-
PubChem. [1,1'-Biphenyl]-4-sulfonamide, 4'-chloro-2'-cyano-N-(trans-4-hydroxy-4-methylcyclohexyl). Available from: [Link]
-
Advent Chembio. Glacial Acetic Acid Uses in Pharma & Chemical. Available from: [Link]
-
2-{1-[(2-Nitrobenzenesulfonamido)methyl]cyclohexyl}acetic acid. PubMed Central. Available from: [Link]
Sources
- 2. unacademy.com [unacademy.com]
- 3. Methyl 2-(4-hydroxycyclohexyl)acetate | C9H16O3 | CID 12698499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate - Google Patents [patents.google.com]
- 6. Design, Synthesis, and Biological Evaluation of Conformationally Constrained Glycerol 3-Phosphate Acyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
